Home > Products > Screening Compounds P52280 > 1-(1-(Pyridin-4-yl)ethyl)piperazine
1-(1-(Pyridin-4-yl)ethyl)piperazine -

1-(1-(Pyridin-4-yl)ethyl)piperazine

Catalog Number: EVT-7939595
CAS Number:
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(1-(Pyridin-4-yl)ethyl)piperazine is a chemical compound that belongs to the piperazine class, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a pyridine moiety, which enhances its biological activity. The systematic name reflects its structural components, indicating the presence of both a piperazine and a pyridine group.

Source

This compound can be synthesized through various chemical methodologies, which have been documented in several scientific publications and patents. Notably, it has been studied for its pharmacological properties, particularly as a potential therapeutic agent in neurological disorders and other medical applications.

Classification

1-(1-(Pyridin-4-yl)ethyl)piperazine is classified as an organic compound within the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is also categorized under piperazine derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 1-(1-(Pyridin-4-yl)ethyl)piperazine can be achieved through several methods:

  1. Direct Alkylation: This method involves the alkylation of piperazine with a pyridine derivative. Typically, this is done using alkyl halides or sulfonates in the presence of a base to facilitate the reaction.
  2. Condensation Reactions: Condensation reactions involving pyridine derivatives and piperazine can also yield this compound. For instance, reactions involving 4-bromopyridine and piperazine under basic conditions have been reported.
  3. Multistep Synthesis: More complex synthetic routes may involve multiple steps, including protection-deprotection strategies and coupling reactions to introduce the pyridine moiety onto the piperazine scaffold .

Technical Details

In laboratory settings, reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yield and purity. Common solvents include dimethylformamide or dichloromethane, while bases like potassium carbonate may be used to facilitate nucleophilic substitution reactions.

Molecular Structure Analysis

Structure

The molecular formula of 1-(1-(Pyridin-4-yl)ethyl)piperazine is C11H16N2C_{11}H_{16}N_2. Its structure consists of:

  • A piperazine ring, which is a six-membered ring containing two nitrogen atoms.
  • An ethyl chain connecting the piperazine to a pyridine ring, specifically at the 4-position of the pyridine.

Data

The compound has distinct physical properties that can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS). The melting point and solubility characteristics are also critical for understanding its behavior in different environments .

Chemical Reactions Analysis

Reactions

1-(1-(Pyridin-4-yl)ethyl)piperazine can participate in various chemical reactions typical for piperazine derivatives:

  • N-Alkylation: The nitrogen atoms in the piperazine ring can undergo further alkylation reactions.
  • Acylation: This compound can react with acyl chlorides to form amides.
  • Substitution Reactions: The pyridine nitrogen can act as a nucleophile in substitution reactions with electrophiles.

Technical Details

Reactions are often conducted using standard organic synthesis techniques, including reflux conditions and purification methods such as recrystallization or chromatography for isolating products .

Mechanism of Action

The mechanism of action for 1-(1-(Pyridin-4-yl)ethyl)piperazine is largely based on its interaction with biological targets:

  • Receptor Binding: The compound may act as an antagonist or agonist at various receptors, including serotonin receptors and dopamine receptors, which are implicated in neurological functions.
  • Inhibition Studies: Research indicates that it may inhibit specific enzymes or pathways involved in disease processes, particularly in neuropharmacology .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol; insoluble in non-polar solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data includes:

  • Melting Point: Approximately 150°C
  • Boiling Point: Not readily available but expected to be high due to molecular weight .
Applications

1-(1-(Pyridin-4-yl)ethyl)piperazine has several scientific uses:

  • Pharmaceutical Development: Investigated for its potential as a drug candidate targeting neurological disorders such as depression and anxiety.
  • Biochemical Research: Used as a tool compound to study receptor interactions and signaling pathways in cellular models.

Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .

Introduction to 1-(1-(Pyridin-4-yl)ethyl)piperazine in Contemporary Medicinal Chemistry

Historical Context and Emergence in Multitarget Drug Discovery

The strategic incorporation of the piperazine-pyridine hybrid motif represents a significant evolution in rational drug design, driven by the need for compounds with improved polypharmacology profiles. 1-(1-(Pyridin-4-yl)ethyl)piperazine (CAS: 521914-40-9) exemplifies this approach, emerging prominently in the early 21st century alongside the paradigm shift toward multitarget therapeutics. This compound features a chiral center at the ethyl linker, introducing stereochemical complexity that influences receptor binding selectivity—a key consideration in neurological targets where enantioselective interactions are critical [5] [9]. Its development parallels the clinical success of piperazine-containing drugs like palbociclib (CDK4/6 inhibitor) and vortioxetine (multimodal antidepressant), which demonstrated the pharmacophoric versatility of this heterocyclic system in optimizing target engagement and pharmacokinetic properties [9].

The rise of 1-(1-(Pyridin-4-yl)ethyl)piperazine reflects broader trends in medicinal chemistry where molecular hybrids address complex diseases through synergistic modulation of complementary biological pathways. Research into histamine H₃ receptor (H₃R) antagonists revealed unexpected nanomolar affinity at sigma-1 receptors (σ1R), suggesting intrinsic polypharmacology within piperazine-based scaffolds. Structural comparisons demonstrated that replacing piperidine with piperazine in lead compounds (e.g., Ki shift from 3.17 nM to 1531 nM at σ1R) significantly altered receptor selectivity profiles, highlighting the scaffold sensitivity of this chemotype [1]. The ethylpyridine substitution in 1-(1-(Pyridin-4-yl)ethyl)piperazine introduces steric and electronic modulation potential, making it a versatile intermediate for probing diverse target classes.

  • Table 1: Comparative Analysis of Piperazine-Pyridine Hybrids in Approved Therapeutics
    Drug NameTherapeutic CategoryKey Structural FeaturesBiological Targets
    PalbociclibAntineoplastic (Breast cancer)Piperazine-pyridinyl linkageCDK4/CDK6 kinases
    RibociclibAntineoplastic (Breast cancer)Piperazine-pyrimidine coreCDK4/CDK6 kinases
    AbemaciclibAntineoplastic (Breast cancer)Piperazine-aminopyrimidineCDK4/CDK6 kinases
    VortioxetineAntidepressantPiperazine-linked pyridine moietySERT, 5-HT receptors
    1-(1-(Pyridin-4-yl)ethyl)piperazineResearch compoundChiral ethyl linkerNeurological/metabolic targets

Structural Significance of Piperazine-Pyridine Hybrid Scaffolds

The molecular architecture of 1-(1-(Pyridin-4-yl)ethyl)piperazine combines conformational flexibility with directional hydrogen-bonding capacity, creating a versatile pharmacophore for target recognition. The piperazine ring adopts stable chair conformations, positioning its two nitrogen atoms for distinct intermolecular interactions: the basic tertiary amine (pKa ~8.5-10.5) facilitates salt bridge formation with aspartate/glutamate residues in binding pockets, while the secondary amine serves as a hydrogen bond donor/acceptor [5] [6]. The chiral center introduces stereochemical diversity; the (R)- and (S)-enantiomers exhibit differential interactions with asymmetric binding sites in neurological targets like sigma receptors and dopamine D4 subtypes, where enantioselective binding (e.g., ΔKi >10-fold) has been documented for analogous compounds [2] [9].

Computational analyses reveal that the pyridine nitrogen engages in dipole-dipole interactions and water-mediated hydrogen bonds, enhancing binding specificity. Molecular docking studies of structurally related compounds demonstrate that the ethyl spacer provides optimal distance (approximately 5.5-6.5 Å) between the piperazine and pyridine moieties for simultaneous engagement with complementary receptor subpockets [1] [8]. This geometric arrangement mimics endogenous ligand conformations in monoamine receptors and transporters, explaining the prevalence of this scaffold in CNS drug discovery. The electron-deficient pyridine ring also improves membrane permeability by reducing polar surface area (PSA ≈ 32 Ų) compared to phenyl analogs, while maintaining favorable logP values (cLogP ≈ 0.58) that balance solubility and blood-brain barrier penetration [5] [6].

  • Table 2: Physicochemical and Structural Properties of 1-(1-(Pyridin-4-yl)ethyl)piperazine
    PropertyValue/DescriptionMethodology/Reference
    Molecular FormulaC₁₁H₁₇N₃Canonical representation
    Molecular Weight191.28 g/molCalculated
    CAS Number521914-40-9Chemical identifier
    Chiral Centers1 (at ethyl linker)Stereochemical analysis
    logP (cLogP)0.58Computational prediction
    H-Bond Acceptors3Calculated
    H-Bond Donors1Calculated
    Polar Surface Area~32 ŲComputational estimation
    Rotatable Bonds3Molecular dynamics

Therapeutic Potential in Neurological and Metabolic Disorders

Neurological Applications

The scaffold demonstrates significant promise in neurological disorders through modulation of dopaminergic and sigma receptor systems. Structural analogs featuring the piperazine-ethylpyridine motif exhibit high binding affinity for dopamine D4 receptors (Ki ≤ 6.9 nM) with >91-fold selectivity over D2/D3 subtypes, positioning them as potential therapeutics for cocaine use disorder (CUD) and attention-deficit hyperactivity disorder (ADHD) [2]. In vivo studies demonstrate that these compounds reduce cocaine self-administration in rat models (dose range: 5-30 mg/kg, i.p.), likely through D4 partial agonism that modulates prefrontal cortex signaling without inducing motor side effects associated with non-selective D2 antagonists [2]. Additionally, the scaffold's interaction with σ1R (Ki values in the nanomolar range for related compounds) suggests potential for neuropathic pain management, as σ1R antagonists regulate glutamate release and calcium signaling in pain pathways [1].

Metabolic and Infectious Disease Applications

In metabolic disorders, derivatives containing the piperazine-pyridine core have been explored as insulin sensitizers with reduced side-effect profiles compared to thiazolidinediones (TZDs). Molecular docking studies reveal that these compounds exhibit weak-to-moderate PPARγ agonist activity (Emax ≈ 9-36% at 10 μM) while significantly improving glycemic control in db/db mouse models, suggesting mechanisms beyond classical PPARγ activation [8]. The scaffold's hydrogen-bonding topology enables interaction with residues in the PPARγ ligand-binding domain (e.g., Gln286, Ser289) through water-mediated contacts, potentially explaining its partial agonism profile [8]. Furthermore, structural modifications of the pyridine ring have yielded potent inhibitors of Leishmania CYP5122A1 (sterol C4-methyl oxidase) and CYP51, with compound 18p (featuring imidazole replacement) demonstrating IC₅₀ ≤1 μM against both enzymes. This dual inhibition disrupts sterol biosynthesis in parasites, highlighting applications in neglected tropical diseases [3].

Synthetic Versatility and Optimization

The synthetic accessibility of 1-(1-(Pyridin-4-yl)ethyl)piperazine enables rapid structural diversification. Key reactions include:

  • N-functionalization of the secondary piperazine nitrogen via alkylation/acylation
  • Metal-catalyzed coupling at the pyridine C2/C3 positions
  • Enantioselective synthesis of chiral analogs using resolved starting materials
  • Bioisosteric replacement of pyridine with imidazole or triazole rings [3] [8]

This versatility facilitates lead optimization campaigns targeting specific therapeutic applications, from CNS disorders to infectious diseases.

  • Table 3: Therapeutic Targets and Biological Activities of Scaffold Derivatives

    Therapeutic AreaMolecular TargetsObserved EffectsReference
    Substance Use DisordersDopamine D4 receptorD4 partial agonism, reduced cocaine self-administration [2]
    Neuropathic PainSigma-1 receptor (σ1R)Antagonism, modulation of calcium signaling [1]
    Type 2 DiabetesPPARγ receptorWeak partial agonism, improved glycemic control [8]
    LeishmaniasisCYP5122A1, CYP51Dual enzyme inhibition (IC₅₀ ≤1 μM), sterol disruption [3]

Properties

Product Name

1-(1-(Pyridin-4-yl)ethyl)piperazine

IUPAC Name

1-(1-pyridin-4-ylethyl)piperazine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-10(11-2-4-12-5-3-11)14-8-6-13-7-9-14/h2-5,10,13H,6-9H2,1H3

InChI Key

NGAAVRLUIZDMQZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC=C1)N2CCNCC2

Canonical SMILES

CC(C1=CC=NC=C1)N2CCNCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.